

## The Discovery and Development of CJC-1295: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Guide for Researchers and Drug Development Professionals

#### **Abstract**

CJC-1295 is a synthetically developed, modified analogue of Growth Hormone-Releasing Hormone (GHRH). Its development by the Canadian biotechnology company ConjuChem Biotechnologies marked a significant advancement in the field of growth hormone secretagogues.[1] The primary innovation of CJC-1295 lies in its extended half-life, achieved through the proprietary Drug Affinity Complex (DAC) technology. This modification allows for less frequent administration compared to earlier GHRH analogues. This technical guide provides a comprehensive timeline of the discovery and development of CJC-1295, detailing its mechanism of action, and presenting key data from preclinical and clinical studies. It is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development.

## Introduction: The Quest for a Longer-Acting GHRH

The therapeutic potential of Growth Hormone-Releasing Hormone (GHRH) has long been recognized for conditions such as growth hormone deficiency. However, the clinical utility of native GHRH is limited by its very short half-life of only a few minutes. This necessitated frequent injections to achieve a sustained therapeutic effect. This limitation spurred the development of modified GHRH analogues with improved pharmacokinetic profiles. CJC-1295 emerged from this research as a promising candidate, engineered for prolonged stability and duration of action.



# The Innovation: Drug Affinity Complex (DAC) Technology

The key to CJC-1295's extended half-life is ConjuChem's patented Drug Affinity Complex (DAC) technology.[2] This technology involves the covalent bonding of the peptide to a reactive group that then binds to a nucleophilic entity, most commonly albumin, a protein abundant in the bloodstream.[1] This bioconjugation shields the peptide from rapid enzymatic degradation and renal clearance, thereby significantly prolonging its circulation time.[1]

# Preclinical Development: Establishing Proof of Concept

#### **In Vitro Studies**

Initial in vitro experiments were crucial in demonstrating the viability of CJC-1295. Studies using cultured rat anterior pituitary cells confirmed that CJC-1295 was resistant to degradation by the enzyme dipeptidyl peptidase-IV (DPP-IV), a key enzyme in the breakdown of GHRH.[2] [3] Furthermore, these studies showed that CJC-1295 retained its bioactivity, successfully stimulating the secretion of growth hormone (GH) from the pituitary cells.[2][3]

#### In Vivo Animal Models

Subsequent preclinical studies in animal models provided further evidence of CJC-1295's enhanced pharmacokinetic profile and pharmacodynamic effects.

- Rats: Administration of a single subcutaneous dose of CJC-1295 to normal rats resulted in a significant and acute secretion of GH.[2] Pharmacokinetic analyses revealed a prolonged presence of CJC-1295 in the plasma, with a four-fold increase in the area under the curve (AUC) for GH over a two-hour period compared to native hGHRH(1-29) amide.[3] In GHRH knockout mice, once-daily administration of CJC-1295 was shown to normalize growth and body composition.[4][5]
- Dogs: A three-month toxicity study in dogs, with every-other-day subcutaneous administration of CJC-1295 at doses of 2, 7, and 20 mg/kg, demonstrated a significant increase in body weight (36-52%) and bone mineral content. The compound was welltolerated with no significant adverse effects observed.[2]



Table 1: Summary of Key Preclinical Findings

| Animal Model    | Key Findings                                                                                                                                                                 | Reference |
|-----------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Rat             | - Increased stability in the presence of DPP-IV Bioactive in stimulating GH secretion in vitro 4-fold increase in GH AUC over 2 hours in vivo compared to hGHRH(1-29) amide. | [2][3]    |
| Mouse (GHRH KO) | <ul> <li>Normalization of growth and<br/>body composition with once-<br/>daily administration.</li> </ul>                                                                    | [4][5]    |
| Dog             | <ul> <li>Significant increase in body weight (36-52%) and bone mineral content over 3 months.</li> <li>Well-tolerated at doses up to 20 mg/kg.</li> </ul>                    | [2]       |

## **Clinical Development: Human Trials**

The promising results from preclinical studies led to the initiation of clinical trials in humans to evaluate the safety, pharmacokinetics, and efficacy of CJC-1295.

## **Phase I Clinical Trials in Healthy Adults**

Two randomized, placebo-controlled, double-blind, ascending-dose trials were conducted in healthy adults aged 21-61 years.[6] These studies assessed both single and multiple doses of CJC-1295.

The results demonstrated that a single subcutaneous injection of CJC-1295 led to dose-dependent increases in mean plasma GH concentrations by 2- to 10-fold for 6 days or more, and in mean plasma IGF-1 concentrations by 1.5- to 3-fold for 9 to 11 days.[6] The estimated half-life of CJC-1295 with DAC was determined to be approximately 5.8 to 8.1 days.[6] With multiple doses, IGF-1 levels were found to remain elevated for up to 28 days.[1] The most



frequently reported adverse events were transient injection site reactions. No serious adverse reactions were reported in these studies.[6]

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of CJC-1295 with DAC in Healthy Adults (Single Injection)

| Parameter                                   | Result                       | Reference |
|---------------------------------------------|------------------------------|-----------|
| GH Increase (mean plasma conc.)             | 2- to 10-fold for ≥6 days    | [6]       |
| IGF-1 Increase (mean plasma conc.)          | 1.5- to 3-fold for 9-11 days | [6]       |
| Estimated Half-life                         | 5.8 - 8.1 days               | [6]       |
| Duration of Elevated IGF-1 (multiple doses) | Up to 28 days                | [1]       |

## Phase II Clinical Trial in HIV-Associated Lipodystrophy

Based on the positive Phase I data, a Phase II clinical trial was initiated to evaluate the efficacy and safety of CJC-1295 for the treatment of visceral obesity in HIV-infected patients with lipodystrophy.

## **Discontinuation of Clinical Development**

In July 2006, ConjuChem announced the suspension of the Phase II trial of CJC-1295 for lipodystrophy following the death of a trial participant.[1] While the attending physician believed the death was likely unrelated to the study drug, the trial was halted as a precautionary measure.[1] Subsequently, in March 2007, the development of CJC-1295 for both lipodystrophy and growth hormone deficiency was officially discontinued.

## **Mechanism of Action and Signaling Pathway**

CJC-1295 is an analogue of GHRH and, as such, exerts its effects by binding to the GHRH receptor (GHRH-R) on the somatotroph cells of the anterior pituitary gland.[7] The GHRH-R is a G-protein coupled receptor.



Upon binding of CJC-1295, the GHRH-R undergoes a conformational change, leading to the activation of the intracellular Gs alpha subunit. This initiates a signaling cascade, primarily through the activation of adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP).[8] Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately leading to the transcription of the growth hormone gene and the synthesis and pulsatile release of growth hormone.[8]

The released growth hormone then travels to the liver and other tissues, where it stimulates the production of Insulin-like Growth Factor 1 (IGF-1), which mediates many of the anabolic and growth-promoting effects of GH.[7]



Click to download full resolution via product page

Figure 1: Simplified GHRH Receptor Signaling Pathway Activated by CJC-1295.

## **Experimental Protocols**

Detailed, step-by-step experimental protocols for the synthesis of CJC-1295 and its specific receptor binding assays are proprietary to ConjuChem Biotechnologies and are not fully available in the public domain. However, based on the available literature, the general methodologies can be outlined.



#### **Peptide Synthesis**

GHRH analogues like CJC-1295 are typically synthesized using solid-phase peptide synthesis (SPPS).[9] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The process includes repeated cycles of deprotection of the N-terminal amino acid, coupling of the next protected amino acid, and washing. Once the desired peptide sequence is assembled, it is cleaved from the resin and deprotected. The DAC moiety is then conjugated to the peptide.





Click to download full resolution via product page

Figure 2: General Workflow for Solid-Phase Peptide Synthesis of CJC-1295.



#### **Receptor Binding Assay**

To determine the binding affinity of CJC-1295 to the GHRH receptor, a competitive radioligand binding assay would be employed. This typically involves incubating a cell line expressing the GHRH receptor with a constant concentration of a radiolabeled GHRH analogue (the radioligand) and varying concentrations of unlabeled CJC-1295. The amount of radioligand bound to the receptor is then measured, and the concentration of CJC-1295 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can then be used to calculate the binding affinity (Ki).

#### **Clinical Trial Protocol (Phase I)**

The Phase I clinical trials of CJC-1295 followed a randomized, placebo-controlled, double-blind, ascending-dose design.[6]





Click to download full resolution via product page

Figure 3: General Workflow of a Phase I Clinical Trial for CJC-1295.

#### Conclusion



CJC-1295 represents a significant step in the development of long-acting GHRH analogues. The incorporation of DAC technology successfully extended its half-life, allowing for less frequent dosing and sustained elevations of GH and IGF-1. While its clinical development was ultimately halted, the discovery and preclinical and early clinical evaluation of CJC-1295 have provided valuable insights for the ongoing development of next-generation growth hormone secretagogues. The data generated from these studies continue to be a valuable resource for researchers in the fields of endocrinology, pharmacology, and drug development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. CJC-1295 Wikipedia [en.wikipedia.org]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Human growth hormone-releasing factor (hGRF)1-29-albumin bioconjugates activate the GRF receptor on the anterior pituitary in rats: identification of CJC-1295 as a long-lasting GRF analog PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Once-daily administration of CJC-1295, a long-acting growth hormone-releasing hormone (GHRH) analog, normalizes growth in the GHRH knockout mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prolonged stimulation of growth hormone (GH) and insulin-like growth factor I secretion by CJC-1295, a long-acting analog of GH-releasing hormone, in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CJC-1295 Peptide | Growth Hormone & Performance [paragonsportsmedicine.com]
- 8. yuniquemedical.com [yuniquemedical.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- To cite this document: BenchChem. [The Discovery and Development of CJC-1295: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15137770#cjc-1295-discovery-and-development-timeline]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com